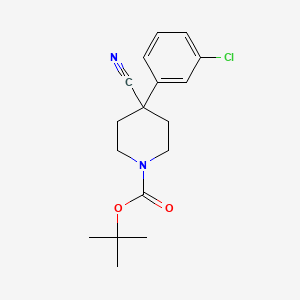










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2([C:21]#N)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.Cl.[OH-:24].[Na+].CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.[OH2:41]>O1CCOCC1>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)([C:21]([OH:41])=[O:24])[CH2:9][CH2:10]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:2.3|
|


|
Name
|
|
|
Quantity
|
5.91 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
|
|
Name
|
|
|
Quantity
|
153.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
29.47 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.222 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux over a weekend
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous portion was concentrated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the solids were dried on a high vacuum line
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solids were dissolved in H2O (35 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature overnight (14 hours)
|
|
Duration
|
14 h
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC(=CC=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.73 g | |
| YIELD: PERCENTYIELD | 75.56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |